Androstane-3,17-diol dipropionate
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Overview
Description
Androstane-3,17-diol dipropionate is a steroid ester.
Scientific Research Applications
Synthesis and Oral Contraceptive Potential
- Androstane-3,17-diol dipropionate, specifically as Anordrin (2α,17α-diethynyl-A-nor-5α-androstane,2β,17β-diol dipropionate), has been synthesized for potential use as an oral contraceptive. It showed significant anti-fertility action in animals and humans, synthesized from dehydro-epiandrosterone acetate in six steps with a 35% overall yield. The configuration of the C_2 ethynyl group in Anordrin was studied using NMR techniques (Shanghai & Edicinal, 1976).
Androgenic Potency and Influence on Accessory Gland Function
- The androgenic potencies of various testosterone metabolites, including 5alpha-androstane-3alpha,17beta-diol and 5alpha-androstane-3beta,17beta-diol, were evaluated in relation to prostate and other male accessory glands in rabbits. These studies showed differential effects of these compounds on gland function, indicating the nuanced roles of androgen metabolites in male reproductive biology (Jones, 1977).
Antifertility Effects and Bioactivity
- The antifertility effects of Anordrin and Dinordrin were studied, revealing that these compounds have significant postovulatory contraceptive effectiveness and luteolytic effects, influencing plasma estrogen and progesterone levels. This research suggests potential applications in fertility control (Crabbé et al., 1979).
Impact on Serum Gonadotropin Levels
- In studies involving immature male rats, the impact of this compound on serum gonadotropin levels was examined. This research contributes to understanding the regulation of gonadotropin secretion and the broader implications for male reproductive health (Moger, 1975).
Structural Elucidation in Drug Synthesis
- Structural analysis of compounds related to androstane-3,17-diol, like 2β,16β-dipieridino-5α-androstan-3α,17β-diol, an intermediate in the synthesis of vecuronium bromide, was performed. This study is crucial in the field of medicinal chemistry and drug synthesis (You-jian, 2008).
Role in Liver Enzyme Activities
- This compound plays a role in liver enzyme activities, impacting metabolic processes in the liver, which has implications for understanding gender differences in liver function and drug metabolism (Gustafsson & Stenberg, 1974).
Properties
CAS No. |
4350-14-5 |
---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C25H40O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h16-21H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
FWAYUWSHYLKUEY-LFWYWRBCSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CC)C)C |
SMILES |
CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)CC)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)CC)C)C |
4350-14-5 | |
Synonyms |
5alpha-androstane-3alpha,17beta-diol dipropionate androstane-3,17-diol dipropionate androstane-3,17-diol dipropionate, (3beta,5alpha,17beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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